molecular formula C19H26N2O B10802778 N-cycloheptyl-4-(1H-indol-3-yl)butanamide

N-cycloheptyl-4-(1H-indol-3-yl)butanamide

Cat. No.: B10802778
M. Wt: 298.4 g/mol
InChI Key: NVHOBLZUHNKTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-4-(1H-indol-3-yl)butanamide is a synthetic small molecule characterized by a butanamide backbone substituted with a 1H-indol-3-yl group at the C4 position and a cycloheptyl moiety attached to the amide nitrogen. The indole ring, a privileged scaffold in medicinal chemistry, is known for its diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

N-cycloheptyl-4-(1H-indol-3-yl)butanamide

InChI

InChI=1S/C19H26N2O/c22-19(21-16-9-3-1-2-4-10-16)13-7-8-15-14-20-18-12-6-5-11-17(15)18/h5-6,11-12,14,16,20H,1-4,7-10,13H2,(H,21,22)

InChI Key

NVHOBLZUHNKTDP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CCCC2=CNC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Key Findings and Analysis

α-Amylase Inhibition

Derivatives of 4-(1H-indol-3-yl)butanamide with oxazetidinyl and chloro substituents (e.g., N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]) demonstrated potent α-amylase inhibitory activity, comparable to standard inhibitors like acarbose . The oxazetidinyl ring likely enhances polar interactions with the enzyme’s active site.

HDAC Inhibition

N-hydroxy-4-(1H-indol-3-yl)butanamide acts as an HDAC inhibitor due to its hydroxyl group, which chelates zinc ions in the enzyme’s catalytic site . The cycloheptyl substituent in the target compound replaces this critical hydroxyl, suggesting a divergent mechanism of action, possibly shifting activity toward non-HDAC targets.

Pharmacokinetic and Physicochemical Properties
  • Metabolic Stability : The fluorobiphenyl substituent in ’s compound may improve metabolic stability by resisting oxidative degradation, a feature absent in the cycloheptyl analog .
  • Synthetic Challenges : Derivatives with oxadiazole-sulfanyl acetamide moieties () require multi-step syntheses, whereas the target compound’s synthesis might prioritize simplicity but face hurdles in cycloheptyl incorporation .

Hypothetical Advantages of N-cycloheptyl-4-(1H-indol-3-yl)butanamide

  • Target Selectivity: The bulky cycloheptyl group could reduce off-target effects seen in smaller analogs (e.g., parent compound’s discontinuation due to instability or non-selectivity) .
  • Enhanced Binding: Steric effects may improve affinity for hydrophobic enzyme pockets, such as those in α-amylase or novel targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.